Chloromethyl decanoate

Descripción general

Descripción

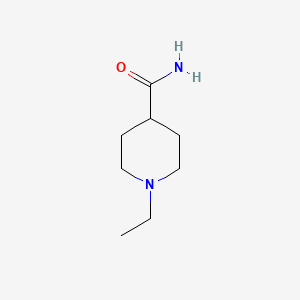

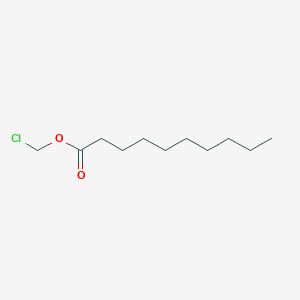

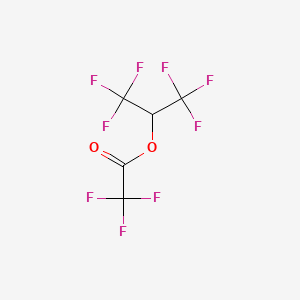

Chloromethyl decanoate, also known as Decanoic acid, chloromethyl ester, is a chemical compound with the formula C11H21ClO2 . It has a molecular weight of 220.736 . It is an ester that has been shown to inhibit the proliferation of cells .

Molecular Structure Analysis

The molecular structure of Chloromethyl decanoate consists of a decanoate (10 carbon alkyl chain) attached to a chloromethyl ester group . The IUPAC Standard InChI for Chloromethyl decanoate is InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 .Aplicaciones Científicas De Investigación

Synthesis of Aromatic Compounds

Summary of the Application

Chloromethyl decanoate is used in the chloromethylation of aromatic compounds. Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Methods of Application

The chloromethylation of aromatic compounds involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .

Results or Outcomes

The process affords the corresponding chloromethyl derivatives in good to excellent yields .

Synthesis of Hyper Cross-linked Polymers

Summary of the Application

Chloromethyl decanoate is used in the synthesis of hyper cross-linked polymers (HCPs), a class of porous materials that have been intensively used in recent years .

Methods of Application

The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

Results or Outcomes

HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc .

Inhibition of Cell Proliferation

Summary of the Application

Chloromethyl decanoate is an ester that inhibits the proliferation of cells by inhibiting cap-dependent endonuclease .

Methods of Application

The specific methods of application are not mentioned in the source.

Results or Outcomes

It has been shown to inhibit the proliferation of cancer cells, and also prevents the maturation of organs .

Protein Binding

Summary of the Application

Chloromethyl decanoate is used in protein binding. It can be covalently attached to a protein through functional groups present on the surface of the particle .

Methods of Application

The chloromethyl group in Chloromethyl decanoate will bind amino groups at room temperature and at a neutral pH .

Results or Outcomes

The advantage of using beads containing the covalently bonding chloromethyl surface functional groups is that functionalizing the beads is more straightforward. There is no preliminary activation that needs to be carried out prior to attaching a molecule to the bead .

Mitochondria Fixation

Summary of the Application

Chloromethyl decanoate is used in mitochondria fixation. The cell-permeant MitoTracker® probes contain a mildly thiol-reactive chloromethyl moiety for labeling mitochondria .

Methods of Application

The chloromethyl group in Chloromethyl decanoate is responsible for keeping the dye associated with the mitochondria after fixation .

Results or Outcomes

The advantage of using MitoTracker® probes is that they are concentrated by active mitochondria and retained during cell fixation .

Cancer Therapy

Summary of the Application

Chloromethyl decanoate is used in cancer therapy. It has been shown to inhibit the proliferation of cancer cells, and also prevents the maturation of organs .

Propiedades

IUPAC Name |

chloromethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJBSZQOZOHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341362 | |

| Record name | Chloromethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl decanoate | |

CAS RN |

67317-62-8 | |

| Record name | Chloromethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[4.3.1.13,8]undecan-3-amine](/img/structure/B1296718.png)

![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)

![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)